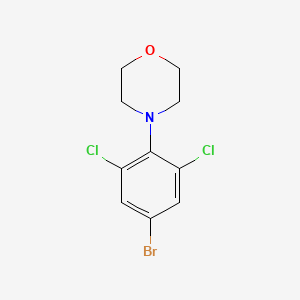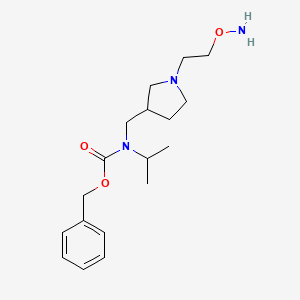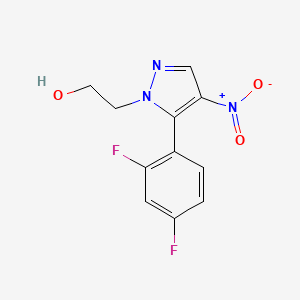
4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid is a compound that features an imidazole ring and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoic acid derivative and the imidazole ring.
Coupling Reaction: The imidazole ring is introduced to the benzoic acid derivative through a coupling reaction, often facilitated by a catalyst.
Trifluoromethylation: The trifluoromethyl group is then introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The imidazole and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can lead to various imidazole derivatives.
科学的研究の応用
4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group enhances the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound features a similar imidazole and trifluoromethyl group but differs in the position of the functional groups.
4-Imidazol-1-yl-3-(trifluoromethyl)aniline: Another similar compound with slight variations in the molecular structure.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H7F3N2O2 |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
4-imidazol-1-yl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-7(16-4-3-15-6-16)1-2-8(9)10(17)18/h1-6H,(H,17,18) |
InChIキー |
JQEQSZPAWXFNFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


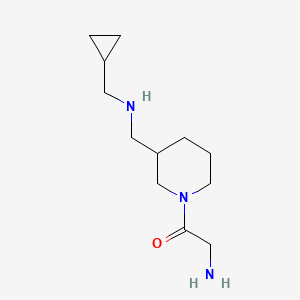


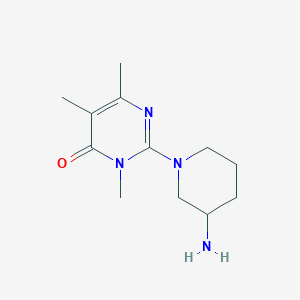
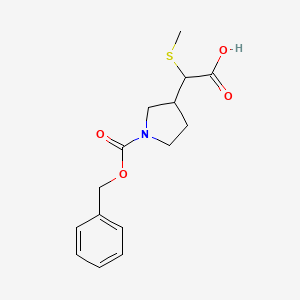

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
